N-Hydroxy-2,2-Diphenylacetamide (HDAC Inhibitor Hit) Demonstrates Sub-Micromolar Class IIa Activity with Quantified Selectivity Relative to Rigidified Analog
In a study of diphenylmethylene hydroxamic acids, the target compound's N-hydroxy derivative, N-hydroxy-2,2-diphenylacetamide (compound 6), exhibited class IIa HDAC inhibitory activity in the sub-micromolar range. In direct comparison, the rigidified oxygen analog N-hydroxy-9H-xanthene-9-carboxamide (compound 13) demonstrated slightly improved selectivity for HDAC7 with a quantified IC₅₀ of 0.05 μM [1]. This indicates that while compound 6 is the original active hit, its selectivity profile can be modulated via structural rigidification .
| Evidence Dimension | HDAC7 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Sub-micromolar class IIa HDAC inhibition (no discrete IC₅₀ reported for HDAC7) |
| Comparator Or Baseline | N-hydroxy-9H-xanthene-9-carboxamide (rigidified analog): IC₅₀ = 0.05 μM |
| Quantified Difference | Comparator exhibits discrete, quantified HDAC7 selectivity (0.05 μM); target serves as the foundational active scaffold. |
| Conditions | HDAC class IIa enzyme inhibition assay; Bioorg. Med. Chem. Lett. 2009 |
Why This Matters
Procurement of N,2-diphenylacetamide is justified as the foundational scaffold for synthesizing N-hydroxy-2,2-diphenylacetamide, a validated HDAC class IIa inhibitor hit with demonstrated sub-micromolar activity.
- [1] Tessier, P.; Smil, D. V.; Wahhab, A.; Leit, S.; Rahil, J.; Li, Z.; Déziel, R.; Besterman, J. M. Diphenylmethylene hydroxamic acids as selective class IIa histone deacetylase inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 5684–5688. View Source
